Bobcat339 is a small-molecule inhibitor of the Ten-Eleven Translocation (TET) family of enzymes. [, ] TET enzymes are dioxygenases that catalyze the oxidation of 5-methylcytosine (5mC) in DNA to 5-hydroxymethylcytosine (5hmC), a key step in DNA demethylation. [, ] This demethylation process typically leads to gene activation and epigenetic remodeling. [] Bobcat339 acts as a research tool to investigate the role of TET enzymes and DNA methylation in various biological processes and disease models. [, , , , , , , , ]
Bobcat339 is classified as a cytosine-based inhibitor. It was developed through careful design to mimic the natural substrate of TET enzymes, thereby allowing it to effectively bind and inhibit their activity. The compound is synthesized from cytosine derivatives, particularly focusing on modifications at the 5-position to enhance binding affinity and specificity towards TET enzymes .
The synthesis of Bobcat339 involves several key steps:
Bobcat339's molecular structure is characterized by a chlorinated cytosine backbone with biphenyl substitutions. The binding mode has been modeled using in silico techniques, revealing that the 5-chlorocytosine headgroup fits into the active site of TET enzymes, mimicking the natural substrate 5-methylcytosine. The biphenyl group enhances hydrophobic interactions within the enzyme's binding pocket .
Bobcat339 primarily acts by inhibiting the enzymatic conversion of 5-methylcytosine to 5-hydroxymethylcytosine by TET enzymes. The compound's inhibitory activity has been quantified using isotope dilution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), demonstrating mid-micromolar inhibitory concentrations against both TET1 and TET2 .
Bobcat339 exerts its effects by binding to the active site of TET enzymes, thereby preventing them from catalyzing the oxidation of 5-methylcytosine. This mechanism has been elucidated through computational docking studies, which show that Bobcat339 forms hydrogen bonds with key residues in the enzyme's active site, effectively blocking substrate access .
Relevant data indicate that variations in synthesis methods can lead to differing levels of copper contamination, which can significantly impact Bobcat339's inhibitory efficacy against TET enzymes .
Bobcat339 is utilized in various research applications related to epigenetics, particularly in studies examining DNA demethylation processes. Its ability to selectively inhibit TET enzymes makes it a valuable pharmacological probe for investigating cellular mechanisms involving 5-hydroxymethylcytosine levels in live cells. Additionally, it has potential therapeutic implications in conditions associated with dysregulated DNA methylation patterns, such as certain cancers and neurological disorders .
The discovery of Bobcat339 emerged from innovative research in the laboratory of Dr. Andrew Kennedy at Bates College, where undergraduate students designed and synthesized novel cytosine derivatives targeting TET enzymes. This work culminated in 2017 with the synthesis of Bobcat339 by student researcher Haoyu Sun, whose laboratory notebook page (page 39) inspired the compound's numerical designation [1]. The "Bobcat" prefix pays homage to the Bates College mascot, symbolizing the academic origin of this discovery.
The research leading to Bobcat339 was driven by the urgent need for selective TET inhibitors in epigenetics research. Prior to its development, available inhibitors like N-oxalylglycine were non-selective α-ketoglutarate mimics that affected multiple dioxygenases, limiting their research utility [5]. The Kennedy lab adopted a structure-based drug design approach, leveraging the solved crystal structure of human TET2 bound to methylated DNA. Their strategy focused on modifying the cytosine scaffold to maintain critical hydrogen bonding interactions with the TET active site while replacing the 5-methyl group with a chlorine atom to prevent oxidation (a bioisosteric substitution) and substituting the deoxyribose moiety with various aryl groups [5].
Table 1: Key Contributors to Bobcat339 Development
Role | Contributors | Affiliation | Contributions |
---|---|---|---|
Principal Investigator | Dr. Andrew Kennedy | Bates College | Oversaw research program and experimental design |
Lead Researcher | Gabriella Chua '18 | Bates College | Directed analog synthesis and evaluation as lead author |
Synthesizing Chemist | Haoyu Sun '19 | Bates College | Synthesized Bobcat339 on May 31, 2017 |
Collaborating Researcher | Dr. Martin Kruse | Bates College | Contributed cell culture experiments |
Additional Contributors | Emma Jarczyk '17, Joseph Alp '18, Kelly Wassarman '18, Nathanael Kuzio '19, Michael Bennett '19 | Bates College | Broadly contributed to research |
The compound emerged as the lead candidate after screening a series of cytosine analogs with various aryl substitutions. Initial screening at 100 μM concentration revealed that the 3-biphenyl derivative (later named Bobcat339) demonstrated significantly enhanced inhibition against TET1 compared to other derivatives (P = 0.002, two-way ANOVA) while maintaining comparable activity against TET2 [5]. The discovery was formally documented in the 2019 publication "Cytosine-Based TET Enzyme Inhibitors" in ACS Medicinal Chemistry Letters, with seven undergraduate researchers listed as co-authors alongside Kennedy and collaborator Martin Kruse [1] [5].
Bates College promptly protected this intellectual property through multiple patent applications, including U.S. Provisional Patent Application "Cytosine-Based TET Enzyme Inhibitors" (Ser. No. 62/822,774) filed on March 22, 2019, and PCT Application (Intl. App. No. PCT/US19-23760) filed the same day [1]. The research received funding support from multiple sources, including the National Institutes of Health (grant P20GM103423), the Foundation for Pitt Hopkins Syndrome Therapeutics, and Bates College itself [1].
Bobcat339 possesses the chemical name 1-([1,1'-Biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one and exists in both free base (C₁₆H₁₂ClN₃O) and hydrochloride salt (C₁₆H₁₃Cl₂N₃O) forms. Its molecular structure features three key components: a 5-chlorocytosine base that mimics the natural substrate (5-methylcytosine), an N1 substitution with a 3-biphenyl group that enhances binding interactions, and a 4-amino group that maintains hydrogen bonding capability within the TET active site [5] .
Table 2: Molecular Properties of Bobcat339
Property | Free Base | Hydrochloride Salt |
---|---|---|
Chemical Formula | C₁₆H₁₂ClN₃O | C₁₆H₁₃Cl₂N₃O |
Molecular Weight | 297.74 g/mol | 334.20 g/mol |
CAS Number (Free Base) | 2280037-51-4 | - |
CAS Number (Hydrochloride) | - | 2436747-44-1 |
IUPAC Name | 4-amino-5-chloro-1-(3-phenylphenyl)pyrimidin-2-one | 1-([1,1'-biphenyl]-3-yl)-4-amino-5-chloropyrimidin-2(1H)-one hydrochloride |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CC=C2)N3C=C(C(=NC3=O)N)Cl | NC1=NC(N(C2=CC=CC(C3=CC=CC=C3)=C2)C=C1Cl)=O.Cl |
PubChem CID | 138319673 | - |
The synthesis of Bobcat339 follows a two-step route:
Purification presents significant challenges due to potential copper contamination from the catalytic reaction. Residual copper (Cu(II)) has been shown to dramatically impact the observed biological activity, with contaminated samples exhibiting enhanced inhibition compared to highly purified material [3]. This necessitates rigorous purification protocols, typically involving high-performance liquid chromatography (HPLC), to achieve pharmaceutical-grade material with minimal metal contamination [3] .
The structural basis for Bobcat339's selectivity was elucidated through molecular docking studies using the Molecular Operating Environment (MOE) software. These computational analyses revealed that the 3-biphenyl substitution optimally positions the molecule within the TET active site, forming favorable hydrophobic interactions while maintaining critical hydrogen bonds with active site residues Asn1387 and His1904 in TET2 (and corresponding residues in TET1) [5]. The chlorine atom at the 5-position effectively mimics the steric bulk of the methyl group in the natural substrate while preventing oxidation, transforming the molecule from substrate to inhibitor [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7